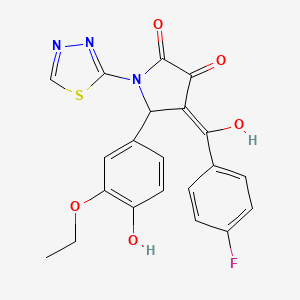![molecular formula C14H20N2O3 B6512807 N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 359900-29-1](/img/structure/B6512807.png)
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide (MPE) is a synthetic compound used in a variety of scientific research applications. MPE is a white, crystalline solid that can be synthesized from 4-methylphenylacetic acid and 3-methoxypropyl amine. It is a versatile compound with multiple applications in both in vitro and in vivo studies. Its unique properties make it an attractive option for laboratory experiments and research studies.
科学的研究の応用
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been used in a variety of scientific research applications. It has been used in in vitro studies to investigate the effects of various compounds on cell proliferation and apoptosis. It has also been used in in vivo studies to investigate the effects of various compounds on animal models. In addition, N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been used in studies to investigate the effects of various compounds on gene expression.
作用機序
The mechanism of action of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is not fully understood. However, it is believed to act as an agonist of the GABA receptor. It is believed to bind to the GABA receptor, leading to an increase in the activity of the receptor and resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide are not fully understood. However, it has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in animal models. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
実験室実験の利点と制限
The main advantage of using N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide in laboratory experiments is that it is a versatile compound with multiple applications. It can be used in both in vitro and in vivo studies, and it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to using N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide in laboratory experiments. It is a synthetic compound, and as such, its long-term effects are not fully understood. In addition, its effects may vary depending on the concentration and duration of exposure.
将来の方向性
The potential future directions for the use of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide in scientific research are numerous. It could be used to investigate the effects of various compounds on neuronal excitability, gene expression, and cell proliferation and apoptosis. It could also be used to investigate the effects of various compounds on inflammation and oxidative stress. In addition, it could be used to investigate the effects of various compounds on anxiety and depression. Finally, it could be used to investigate the effects of various compounds on the development and progression of various diseases.
合成法
The synthesis of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide begins with the reaction of 4-methylphenylacetic acid and 3-methoxypropyl amine. This reaction leads to the formation of a Schiff base, which is then reduced using sodium borohydride. The resulting product is then purified using silica gel chromatography. The final product is a white crystalline solid that is soluble in methanol and ethanol.
特性
IUPAC Name |
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-4-6-12(7-5-11)10-16-14(18)13(17)15-8-3-9-19-2/h4-7H,3,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXFJKALYNUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxypropyl)-N2-(4-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512730.png)
![4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512734.png)
![1-(4-bromophenyl)-2-(4-methylphenyl)-5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6512741.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512744.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B6512750.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512756.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B6512763.png)
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512776.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512790.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512797.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512805.png)
![1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6512811.png)
![N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B6512828.png)